molecular formula C9H12O2 B6218536 bicyclo[3.2.1]oct-2-ene-3-carboxylic acid CAS No. 92505-38-9

bicyclo[3.2.1]oct-2-ene-3-carboxylic acid

Cat. No.: B6218536
CAS No.: 92505-38-9
M. Wt: 152.19 g/mol
InChI Key: PZMDWEYWRGFPHE-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]oct-2-ene-3-carboxylic acid is a bicyclic compound that features a unique structural framework. This compound is part of the bicyclo[3.2.1]octane family, which is known for its presence in various biologically active natural products, particularly sesquiterpenes and diterpenes . The bicyclic structure of this compound makes it an interesting subject for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.1]oct-2-ene-3-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . This method provides a straightforward route to the bicyclic skeleton with high regioselectivity.

Another synthetic route involves the cyclopropanation of a double bond within a suitable precursor, followed by selective fragmentation to yield the desired bicyclic structure . This method is particularly useful for preparing enantiopure bicyclo[3.2.1]octane systems.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]oct-2-ene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure, potentially leading to the formation of different stereoisomers.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) for acyl chloride formation and alcohols or amines for ester and amide formation, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various stereoisomers of the bicyclic structure.

Scientific Research Applications

Bicyclo[3.2.1]oct-2-ene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[3.2.1]oct-2-ene-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Bicyclo[3.2.1]oct-2-ene-3-carboxylic acid can be compared with other similar compounds, such as:

The unique features of this compound, such as its double bond and carboxylic acid group, make it distinct from these related compounds and highlight its versatility in various applications.

Properties

CAS No.

92505-38-9

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

bicyclo[3.2.1]oct-2-ene-3-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2,(H,10,11)

InChI Key

PZMDWEYWRGFPHE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC(=C2)C(=O)O

Purity

95

Origin of Product

United States

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